2-Bromo-4-fluorotoluene
Overview
Description
2-Bromo-4-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It is a derivative of toluene, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is a colorless to light yellow liquid and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-Bromo-4-fluorotoluene is a chemical compound used in the preparation of meta-fluoro analog, (tris (5-fluoro-2-methylphenyl)phosphane, F-TOTP) .
Mode of Action
It’s known that it can be used in the preparation of f-totp , suggesting it may undergo reactions with other compounds to form new substances.
Result of Action
It’s known that it can be used in the preparation of f-totp , suggesting it may contribute to the properties of the resulting compound.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of meta-fluoro analog, (tris(5-fluoro-2-methylphenyl)phosphane, F-TOTP)
Cellular Effects
Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known that the compound can participate in reactions to form other compounds
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 4-fluorotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium carbonate (K₂CO₃).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-fluoro-2-methylphenol when using hydroxide.
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Scientific Research Applications
2-Bromo-4-fluorotoluene has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-fluorotoluene
- 4-Bromo-2-fluorotoluene
- 2-Bromo-4-methylphenol
Comparison: 2-Bromo-4-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for synthesizing specific target molecules .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFOJPGCOYQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161970 | |
Record name | 2-Bromo-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-53-3 | |
Record name | 2-Bromo-4-fluorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4-fluorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GVT2PZ9FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 2-bromo-4-fluorotoluene as a reagent in Suzuki-Miyaura coupling reactions catalyzed by Pd nanoparticles on COOH-modified graphene?
A1: The research paper [] demonstrates that this compound effectively participates in Suzuki-Miyaura coupling reactions with 4-fluorophenylboronic acid when catalyzed by Pd nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). While the exact conversion rate for this compound is not specified, the research highlights the catalyst's versatility and good conversion rates achieved with various fluorinated aryl bromides, including this compound.
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